molecular formula C25H29FN4O4S B1671585 Gliflumide CAS No. 35273-88-2

Gliflumide

Cat. No.: B1671585
CAS No.: 35273-88-2
M. Wt: 500.6 g/mol
InChI Key: CKOLETHYECDWSS-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gliflumide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-isobutyl-5-methylpyrimidine-4-amine in the presence of a base to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound is optimized to ensure high yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Gliflumide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gliflumide has been extensively studied for its applications in various fields:

Mechanism of Action

Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .

Biological Activity

Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

This compound functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, this compound can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.

Pharmacological Effects

  • Gastrointestinal Motility : this compound has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .
  • Antinociceptive Properties : Research has indicated that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .
  • Influence on Food Intake : this compound's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated this compound's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .

Animal Studies

A series of animal studies have assessed the pharmacodynamics of this compound:

  • Gastrointestinal Studies : In rodent models, administration of this compound led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .
  • Pain Models : In models of visceral pain, this compound administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .

Case Study 1: Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia evaluated the efficacy of this compound in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .

Case Study 2: Obesity Management

In a pilot study focused on obesity management, this compound was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .

Data Summary

Study TypeFindingsReference
In VitroInhibition of CCK-induced signaling
Animal StudiesIncreased gastric emptying; reduced pain behaviors
Clinical TrialImproved symptoms in functional dyspepsia patients
Pilot StudySignificant weight loss in obese individuals

Properties

CAS No.

35273-88-2

Molecular Formula

C25H29FN4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1

InChI Key

CKOLETHYECDWSS-KRWDZBQOSA-N

SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C

Canonical SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

gliflumide
gliflumide, (R)-isomer
gliflumide, (S)-isomer
gliflumide, sodium salt, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.